molecular formula C12H16N4OS2 B5623935 N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide CAS No. 880451-14-9

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B5623935
CAS No.: 880451-14-9
M. Wt: 296.4 g/mol
InChI Key: BTKAUJOHASRONW-UHFFFAOYSA-N
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Description

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is a complex organic compound that belongs to the class of thiadiazole and thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. The starting materials often include 1,3,4-thiadiazole and 1,3-thiazole derivatives. The reaction conditions may involve the use of various reagents such as acyl chlorides, amines, and catalysts under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-4-nitrobenzamide
  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-1-benzofuran-2-carboxamide
  • N-(5-butyl-1,3,4-thiadiazol-2-yl)-2-(4H-1,2,4-triazol-3-ylthio)acetamide

Uniqueness

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of thiadiazole and thiazole rings, along with the butyl and dimethyl substituents, makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

N-(5-butyl-1,3,4-thiadiazol-2-yl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N4OS2/c1-4-5-6-9-15-16-12(19-9)14-11(17)10-7(2)13-8(3)18-10/h4-6H2,1-3H3,(H,14,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKAUJOHASRONW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NN=C(S1)NC(=O)C2=C(N=C(S2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N4OS2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701159423
Record name N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2,4-dimethyl-5-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

880451-14-9
Record name N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2,4-dimethyl-5-thiazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=880451-14-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(5-Butyl-1,3,4-thiadiazol-2-yl)-2,4-dimethyl-5-thiazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701159423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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